molecular formula C22H15ClFN3O5S B2382632 N-(1,3-benzodioxol-5-yl)-2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]acetamide CAS No. 1031619-43-8

N-(1,3-benzodioxol-5-yl)-2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]acetamide

Cat. No. B2382632
CAS RN: 1031619-43-8
M. Wt: 487.89
InChI Key: ONCSALZLJITBKQ-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]acetamide is a useful research compound. Its molecular formula is C22H15ClFN3O5S and its molecular weight is 487.89. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structure-Activity Relationships

One study explored the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, highlighting various 6,5-heterocycles to improve metabolic stability. The research identified potent and efficacious inhibitors of PI3Kα and mTOR, demonstrating the compound's relevance in targeting key pathways involved in cancer and other diseases (Stec et al., 2011).

Anti-inflammatory Activity

Another study synthesized derivatives of the compound, assessing their anti-inflammatory activity. Certain derivatives showed significant anti-inflammatory effects, indicating the compound's potential in the development of new anti-inflammatory agents (Sunder & Maleraju, 2013).

Anticancer Activity

Research into thiazolyl N-benzyl-substituted acetamide derivatives, including compounds similar in structure to the one , showed inhibitory activities against Src kinase and exhibited anticancer properties. This underscores the compound's utility in creating treatments targeting specific cancer cell lines (Fallah-Tafti et al., 2011).

Neuropharmacological Profile

A study on peripheral benzodiazepine receptor agonists, including compounds structurally related to the target compound, examined their receptor binding and behavioral profiles. This research provides insights into the neuropharmacological effects and potential therapeutic applications for neurological disorders (Okuyama et al., 1999).

Antimicrobial and Antiviral Activities

Research on benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety, similar in structure to the compound of interest, showed promising antibacterial, antifungal, and antiviral activities. These findings suggest the compound's potential for developing new antimicrobial and antiviral agents (Tang et al., 2019).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxo-1λ6,2,3-benzothiadiazin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClFN3O5S/c23-13-5-8-20-16(9-13)22(15-3-1-2-4-17(15)24)26-27(33(20,29)30)11-21(28)25-14-6-7-18-19(10-14)32-12-31-18/h1-10H,11-12H2,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONCSALZLJITBKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3N=C(C4=C(S3(=O)=O)C=CC(=C4)Cl)C5=CC=CC=C5F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClFN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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